molecular formula C7H14O2 B1423066 1-Methoxy-4-methylpentan-3-one CAS No. 1250407-40-9

1-Methoxy-4-methylpentan-3-one

Cat. No.: B1423066
CAS No.: 1250407-40-9
M. Wt: 130.18 g/mol
InChI Key: VUEKVRBSKXKONO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkoxy Ketone Chemistry

The study of molecules containing the α-alkoxy ketone framework has a long history, with classic reactions like the Favorskii rearrangement providing early, albeit sometimes mechanistically complex, pathways to these structures. acs.org Over the decades, the synthetic toolbox for accessing these compounds has expanded dramatically. The importance of α-alkoxy ketones as versatile intermediates has spurred the development of more refined and efficient synthetic methods. frontiersin.org

Early methods often involved nucleophilic substitution or rearrangements that could lack regioselectivity. acs.org Modern synthetic chemistry has introduced a host of advanced techniques. For instance, stereocontrolled syntheses have been achieved through copper-catalyzed cross-coupling reactions involving organostannane reagents, which allow for the creation of chiral α-alkoxy ketones with high fidelity. nih.gov Other contemporary methods include the visible-light-promoted aerobic oxidation of substrates like alkenyl silanes in the presence of an alcohol, offering a metal-free approach under mild conditions. bohrium.comhep.com.cn Further innovations include organoseleno-catalyzed reactions and metal-free oxidative esterification using potassium xanthates, which showcase the ongoing evolution of synthetic strategies to selectively produce these valuable motifs. researchgate.netnih.gov This progression from classical rearrangements to highly specific catalytic systems highlights the enduring importance of α-alkoxy ketones in organic chemistry.

Structural Classification and Nomenclature of Branched Alkoxy Ketones

Alpha-alkoxy ketones are classified based on the substitution pattern of both the ketone and the alkoxy group. "Branched" refers to the presence of non-linear alkyl chains attached to the core structure. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The naming of 1-Methoxy-4-methylpentan-3-one serves as a clear example of these rules:

Identify the Principal Functional Group and Parent Chain : The highest priority functional group is the ketone, indicated by the suffix "-one". The longest continuous carbon chain containing the ketone carbonyl is a five-carbon chain, hence "pentan-3-one". The "3" indicates the position of the carbonyl group on the pentane (B18724) chain.

Identify and Name Substituents : There are two substituents on this parent chain:

A methoxy (B1213986) group (-OCH₃) at the first carbon position, named "1-methoxy". The alkoxy group is treated as a substituent and named with an "alkoxy-" prefix. fluorochem.co.uk

A methyl group (-CH₃) at the fourth carbon position, named "4-methyl".

Assemble the Full Name : The substituents are listed alphabetically (methoxy before methyl) before the name of the parent chain. This results in the final name: This compound .

This systematic approach allows for the unambiguous identification of complex branched structures.

StepIUPAC RuleApplication to this compound
1 Identify the longest carbon chain containing the highest priority functional group.A 5-carbon chain containing a ketone. This forms the parent name pentanone .
2 Number the parent chain to give the principal functional group the lowest possible number.Numbering from right to left gives the ketone the number 3. This gives pentan-3-one .
3 Identify all substituent groups attached to the parent chain.A -OCH₃ group (methoxy) and a -CH₃ group (methyl).
4 Assign locants (position numbers) to each substituent.The methoxy group is on carbon 1, and the methyl group is on carbon 4.
5 Assemble the name by writing the substituents in alphabetical order, followed by the parent name.This compound .

Academic Significance of this compound in Synthetic and Mechanistic Studies

While this compound is commercially available and classified as a research compound, specific academic publications detailing its synthesis or application are not prevalent in the literature. fluorochem.co.uk However, its academic significance can be understood through its identity as a member of the α-alkoxy ketone class, which is of considerable interest in synthetic and mechanistic organic chemistry.

The α-alkoxy ketone motif is a key structural feature in numerous synthetic endeavors. These compounds are highly sought-after building blocks for creating more complex molecules. nih.gov Research is actively focused on developing novel and efficient ways to synthesize them, such as through visible-light photocatalysis and metal-free oxidations, demonstrating their contemporary relevance. hep.com.cn

From a mechanistic standpoint, α-alkoxy ketones are important substrates for studying stereocontrol in chemical reactions. For example, in the reduction of the ketone to an alcohol, the presence of the α-alkoxy group can allow for chelation with metal hydride reagents. This chelation can lock the conformation of the molecule, leading to highly diastereoselective transformations. thieme-connect.com However, studies have also shown that this chelation does not always correlate with an increased reaction rate, making them interesting subjects for detailed mechanistic investigation. thieme-connect.com The ability to derivatize α-alkoxy ketones through reactions like nucleophilic addition and substitution further enhances their utility as synthetic intermediates. bohrium.com Therefore, while this compound itself may not be widely studied, its structure represents a class of molecules that are fundamental to ongoing research in synthetic methodology and the understanding of reaction mechanisms.

Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1250407-40-9 fluorochem.co.ukfluorochem.co.uk
Molecular Formula C₇H₁₄O₂ sigmaaldrich.com
Molecular Weight 130.18 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
SMILES COCCC(C(C)C)=O sigmaaldrich.com
InChI Key VUEKVRBSKXKONO-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)7(8)4-5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKVRBSKXKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methoxy 4 Methylpentan 3 One and Analogous Structures

Retrosynthetic Analysis and Strategic Pathway Design for Ketone and Ether Functionalities

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Methoxy-4-methylpentan-3-one, the primary disconnections involve the carbon-carbon bonds forming the ketone backbone and the carbon-oxygen bond of the ether.

Two main retrosynthetic disconnections are considered for this compound:

Disconnection of the C-O ether bond: This leads to a hydroxyketone precursor, 1-hydroxy-4-methylpentan-3-one, and a methylating agent. This strategy isolates the formation of the two functional groups into separate synthetic operations.

Disconnection of a C-C bond adjacent to the carbonyl group: This approach could involve an aldol-type reaction or the alkylation of a ketone enolate, building the carbon skeleton first, followed by the introduction or modification of the ether functionality.

In modern organic synthesis, computer-aided synthesis planning (CASP) has become an invaluable tool. synthiaonline.comucla.edu These programs utilize extensive databases of chemical reactions to propose viable synthetic routes. synthiaonline.commit.edu For a target like this compound, a CASP tool such as ASKCOS could analyze the structure and suggest multiple synthetic pathways based on established chemical principles. arxiv.org

Predictive algorithms can assess the feasibility of each proposed step, considering factors like reaction yield and potential side reactions. arxiv.org This synergy between human expertise and machine learning accelerates the design of efficient and practical syntheses. synthiaonline.com

CASP Tool Function Application to Target Synthesis
ASKCOSProposes retrosynthetic pathwaysSuggests precursors like isobutyraldehyde (B47883) and ethyl vinyl ether.
ReaxysReaction database searchingIdentifies known reactions for similar structures.
SciFinderLiterature and substance searchingProvides access to published methods for analogous compounds.

Direct and Indirect Synthetic Routes to the this compound Core

Several synthetic strategies can be employed to construct the this compound core, leveraging well-established organic reactions.

One direct approach to forming the carbon skeleton is through the alkylation of a ketone enolate. For instance, the enolate of a simpler ketone could be reacted with a suitable electrophile containing the methoxy (B1213986) group. Alternatively, an acylation reaction could be employed.

A plausible alkylation route could involve the reaction of the enolate of 1-methoxyacetone with isopropyl bromide. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation.

Reactants Reagents Product Reaction Type
1-methoxyacetone, Isopropyl bromideLithium diisopropylamide (LDA)This compoundCarbonyl Alkylation
Isobutyryl chloride, MethoxyacetylideAluminum chlorideThis compoundFriedel-Crafts Acylation

The aldol (B89426) reaction provides a powerful method for forming carbon-carbon bonds. magritek.com A crossed aldol reaction between an enolate derived from a methoxy-containing carbonyl compound and isobutyraldehyde could be a viable route. Subsequent oxidation of the resulting alcohol would yield the target ketone.

For example, the lithium enolate of methoxyacetone (B41198) could react with isobutyraldehyde to form the β-hydroxy ketone, which is then oxidized to this compound. The challenge in such reactions is to control the self-condensation of the enolizable carbonyl compound.

A common and reliable strategy for ether synthesis is the Williamson ether synthesis. libretexts.org In the context of this compound, this would involve the synthesis of the precursor alcohol, 1-hydroxy-4-methylpentan-3-one. This hydroxyketone can be prepared through various methods, including the α-hydroxylation of a ketone. organic-chemistry.org The subsequent methylation of the hydroxyl group would yield the final product.

The methylation is typically achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride. libretexts.org

Precursor Reagents Product Reaction Type
1-hydroxy-4-methylpentan-3-oneNaH, CH₃IThis compoundWilliamson Ether Synthesis
1-hydroxy-4-methylpentan-3-oneCH₂N₂This compoundMethylation

While not a direct route to the target ketone, catalytic hydrogenation is a key reaction for the reduction of ketones to alcohols, which can be important intermediates. study.comlibretexts.orgresearchgate.netthieme-connect.denih.gov For instance, if a synthetic route produced an unsaturated precursor, catalytic hydrogenation could be used to saturate a carbon-carbon double bond.

Reductive amination is a method to form amines from carbonyl compounds. While not directly applicable to the synthesis of this compound, it is a relevant pathway for the synthesis of analogous structures where the methoxy group is replaced by an amino group.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Its Chiral Variants

Achieving high levels of selectivity is a primary goal in the synthesis of complex organic molecules to avoid the formation of unwanted byproducts and simplify purification processes. For a molecule like this compound, which contains two distinct functional groups (an ether and a ketone), chemoselectivity—differentiating between these groups—is crucial in any subsequent transformations.

Regioselectivity, the control of where a reaction occurs on a molecule, is critical when constructing the carbon skeleton or introducing functional groups. For instance, in a potential synthesis of this compound involving the acylation of a precursor, controlling the position of the incoming acyl group is paramount. A study on 1,2,4-triketone analogs highlights how reaction conditions and the nature of substituents can direct a nucleophilic attack to a specific carbonyl group, demonstrating the fine control that can be achieved over regiochemistry. mdpi.com

Stereoselectivity becomes important when considering chiral variants of this compound. If the synthesis starts from chiral precursors or employs chiral catalysts, it is possible to produce enantiomerically enriched or pure forms of the target molecule. The development of stereoselective methods for producing chiral derivatives is a significant area of research, often simplifying the separation of diastereomers to isolate pure enantiomers, which is crucial for pharmaceutical applications. nih.gov For example, stereoselective additions of organometallics to chiral α-alkoxy carbonyl compounds are a well-established method for creating polyoxygenated natural products with high stereocontrol. researchgate.net This type of methodology could be adapted to generate chiral versions of β-alkoxy ketones like this compound.

Selectivity Type Description Relevance to this compound Synthesis
Chemoselectivity Differentiating between different functional groups (e.g., ketone vs. ether).Essential for reactions modifying one part of the molecule without affecting the other.
Regioselectivity Controlling the position of bond formation or cleavage.Key for constructing the carbon backbone and ensuring the correct placement of the methoxy and carbonyl groups.
Stereoselectivity Controlling the three-dimensional orientation of atoms and functional groups.Necessary for the synthesis of specific chiral variants (enantiomers or diastereomers).

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org The synthesis of ketones is an area where these principles have been actively applied.

Solvents are a major contributor to chemical waste. pnas.org Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. Solvent-free aldol condensation reactions, for instance, have been used to synthesize precursors for aviation fuels from methyl isobutyl ketone and aromatic aldehydes derived from lignocellulose. rsc.org Similarly, the ketalization of glycerol (B35011) (a biodiesel byproduct) with acetone (B3395972) to produce solketal (B138546) can be performed efficiently without a solvent using ion exchange resins. nih.gov These examples demonstrate the feasibility of eliminating solvents in reactions pertinent to ketone synthesis.

The use of renewable feedstocks is another pillar of sustainable chemistry, aiming to move away from depleting fossil fuels. acs.org Biomass is a rich source of renewable starting materials. Lignin, for example, can be a source for aromatic ethers, which can be converted into cyclohexanone (B45756) and its derivatives. nih.gov Research has also shown the synthesis of renewable triketones and diketones from 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule, and various ketones. researchgate.net Such strategies could be envisioned for producing precursors to this compound from bio-based materials.

Green Approach Description Potential Application
Solvent-Free Synthesis Conducting reactions without a solvent medium.Reduces waste, separation costs, and environmental impact. rsc.orgnih.gov
Renewable Feedstocks Utilizing raw materials derived from biomass (e.g., plants, algae) instead of fossil fuels. acs.orgDecreases carbon footprint and reliance on finite resources. nih.govresearchgate.net

Many chemical reactions require significant energy input, often in the form of heat. Developing energy-efficient transformations, for example, by using photocatalysis, can lead to more sustainable processes. Visible-light-induced aerobic C-H oxidation has been developed to produce aromatic ketones from diarylmethanes and aryl alkanes. chemistryviews.org This method operates at room temperature using air as the oxidant and water as the solvent, making it both energy-efficient and environmentally friendly. chemistryviews.org Another approach involves using gaseous nitrogen dioxide to oxidize benzylic alcohols to aldehydes, a process that is exothermic and generates nitric acid as a non-wasteful byproduct. nih.gov These innovative oxidation methods represent a move towards less energy-intensive ketone synthesis.

Electrochemical Synthesis of Ketonic Compounds (e.g., dicarbonyl compounds)

Electrochemical synthesis is an inherently green technology that uses electricity to drive chemical reactions, replacing conventional stoichiometric reagents with electrons. rsc.org This approach minimizes waste and often proceeds under mild conditions. nih.gov

The electrochemical generation of 1,3-dicarbonyl radicals from C-H bonds of 1,3-dicarbonyl derivatives is a powerful tool for building complex molecules. rsc.org These radicals can then participate in various coupling reactions. Furthermore, an efficient electrochemical method has been developed for synthesizing 1,4-dicarbonyl compounds from enol acetates and 1,3-diketones. acs.org This process occurs at room temperature in an undivided cell, offering a simple and effective route to valuable synthetic intermediates. acs.org

In a related context, the electrochemical cross-dehydrogenative coupling of phenols and β-dicarbonyl compounds has been used to construct benzofurans without the need for transition metals or chemical oxidants. nih.gov The success of these electrosynthetic methods for dicarbonyl compounds suggests their potential applicability for the synthesis of β-alkoxy ketones like this compound, potentially through the coupling of an appropriate methoxy-containing precursor with a carbonyl-containing species.

Electrochemical Method Reactants Product Key Advantages
Radical Reaction acs.orgEnol Acetates + 1,3-Diketones1,4-Dicarbonyl CompoundsMild conditions, high efficiency, avoids stoichiometric reagents.
Cross-Dehydrogenative Coupling nih.govPhenols + β-Dicarbonyl CompoundsBenzofuransNo transition metals or external chemical oxidants required.
Radical Generation rsc.org1,3-Dicarbonyl Derivatives1,3-Dicarbonyl RadicalsUses electrons as reagents, powerful tool for C-C bond formation.

Advanced Spectroscopic Characterization of 1 Methoxy 4 Methylpentan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their distinct electronic environments. The spectrum for 1-Methoxy-4-methylpentan-3-one is predicted to show five distinct signals, corresponding to the five non-equivalent proton groups. Protons adjacent to the electron-withdrawing carbonyl group (α-protons) are expected to be deshielded and appear at a lower field (higher ppm value) compared to standard alkyl protons. openochem.orgorgchemboulder.comlibretexts.org The protons of the methoxy (B1213986) group and the adjacent methylene (B1212753) group are influenced by the electronegative oxygen atom.

Based on established principles, the predicted ¹H NMR spectral data are summarized below.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

LabelChemical Structure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
a(CH ₃)₂CH-~ 1.10Doublet (d)~ 7.06H
b(CH₃)₂CH -~ 2.85Septet (sept)~ 7.01H
c-C(=O)CH ₂-~ 2.75Triplet (t)~ 6.52H
d-CH ₂OCH₃~ 3.65Triplet (t)~ 6.52H
e-OCH~ 3.35Singlet (s)N/A3H

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ketone functional group is characteristically found at a very low field (high ppm) due to significant deshielding. openochem.orgoregonstate.edu Carbons bonded to the electronegative oxygen of the ether group also experience deshielding.

The predicted ¹³C NMR chemical shifts are presented in the following table.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

LabelCarbon AtomPredicted Chemical Shift (δ, ppm)
1(C H₃)₂CH-~ 18.0
2(CH₃)₂C H-~ 41.0
3-C (=O)-~ 212.0
4-C(=O)C H₂-~ 45.0
5-C H₂OCH₃~ 70.0
6-OC H₃~ 59.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key expected correlations would be between the protons at position 'b' ((CH₃)₂CH -) and 'a' ((CH ₃)₂CH-), and between the methylene protons at 'c' (-C(=O)CH ₂-) and 'd' (-CH ₂OCH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~3.35 ppm ('e') would correlate with the carbon signal at ~59.0 ppm ('6'), confirming its assignment as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for piecing together the molecular skeleton. Key expected correlations include:

From the methoxy protons ('e') to the adjacent methylene carbon ('5').

From the methylene protons ('d') to the carbonyl carbon ('3').

From the methine proton ('b') to the carbonyl carbon ('3') and the methyl carbons ('1').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation. A potential NOESY correlation could be observed between the methoxy protons ('e') and the adjacent methylene protons ('d').

While solution-state NMR provides data on molecules in a dynamic, tumbling state, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their solid, condensed phase. nih.gov In the solid state, anisotropic interactions, which are averaged out in solution, become apparent and can provide valuable structural information. emory.edu

For a small organic molecule like this compound, ssNMR could be used to:

Study the conformation of the molecule as it exists in a crystal lattice.

Identify the presence of different crystalline forms (polymorphism).

Analyze intermolecular interactions.

Techniques such as Magic-Angle Spinning (MAS) are employed to reduce the line broadening caused by anisotropic interactions, allowing for the acquisition of high-resolution spectra. emory.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Modern IR spectroscopy is performed using Fourier Transform Infrared (FTIR) instruments, which provide higher resolution, better signal-to-noise ratio, and faster data acquisition compared to older dispersive instruments. The FTIR spectrum of this compound would be dominated by absorptions characteristic of its ketone and ether functional groups.

The most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretch of the aliphatic ketone. orgchemboulder.comlibretexts.org The C-O-C stretch of the ether group is also a key identifying feature.

Predicted FTIR Data for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O StretchAliphatic Ketone~ 1715Strong, Sharp
C-O-C StretchEther~ 1120-1080Strong
sp³ C-H StretchAlkyl Groups~ 2960-2850Strong-Medium
C-H BendAlkyl Groups~ 1470-1365Medium-Variable

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. By ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. The theoretically calculated exact mass for this compound is 130.09938 Da. uni.lu Experimental determination of the monoisotopic mass through HRMS would be expected to yield a value in close agreement with this theoretical figure, confirming the elemental formula of C7H14O2.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]+ 131.10666128.3
[M+Na]+ 153.08860135.0
[M-H]- 129.09210128.7
[M+NH4]+ 148.13320150.5
[M+K]+ 169.06254135.9
[M+H-H2O]+ 113.09664123.9
[M+HCOO]- 175.09758150.5
[M+CH3COO]- 189.11323175.0
[M+Na-2H]- 151.07405132.5
[M]+ 130.09883130.9
[M]- 130.09993130.9

This data is based on theoretical predictions and provides an estimation of the collision cross section for different ionized forms of the molecule, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds in a mixture. In the context of this compound, GC-MS would be utilized to assess the purity of a sample. The gas chromatogram would ideally show a single major peak corresponding to the target compound, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrum associated with this peak would exhibit a molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The presence of a carbonyl group (C=O) in this compound makes it a chromophore, a part of the molecule that absorbs light. Ketones typically exhibit a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm). An experimental UV-Vis spectrum of this compound would be expected to show these characteristic absorption bands, providing information about its electronic structure. Specific experimental UV-Vis data for this compound is not publicly available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. nih.gov In the context of this compound, EPR would not be directly applicable for studying the ground-state molecule as it is a diamagnetic species with no unpaired electrons. However, EPR could be a powerful tool to investigate the formation of radical intermediates during chemical reactions or upon exposure to high energy, such as UV light (photolysis). uhmreactiondynamics.org For instance, if the compound undergoes homolytic cleavage, EPR could detect and characterize the resulting radical species, providing insights into reaction mechanisms. uhmreactiondynamics.org There are no published EPR studies involving this compound.

X-ray Diffraction for Single-Crystal Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal provides information about the electron density distribution, from which the precise positions of the atoms, bond lengths, and bond angles can be determined. This would provide an unambiguous confirmation of the molecular structure and could also reveal information about intermolecular interactions in the solid state. At present, there are no published reports on the single-crystal X-ray diffraction analysis of this compound.

Chemical Reactivity and Mechanistic Pathways of 1 Methoxy 4 Methylpentan 3 One

Fundamental Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is the primary site of reactivity in 1-Methoxy-4-methylpentan-3-one. Its reactions are characteristic of aliphatic ketones, though potentially influenced by the neighboring methoxy (B1213986) group.

Nucleophilic Addition Reactions to the Carbonyl Center

The polarized carbon-oxygen double bond of the ketone functionality makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol.

A variety of nucleophiles can participate in this reaction, leading to a diverse array of products. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol upon workup. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (H⁻), resulting in the corresponding secondary alcohol, 1-methoxy-4-methylpentan-3-ol.

The presence of the β-methoxy group can influence the stereochemical outcome of these additions, particularly in reactions aiming for chiral products. While specific studies on this compound are limited, research on analogous β-alkoxy ketones has demonstrated that the alkoxy group can direct incoming nucleophiles, leading to diastereoselective transformations. This directing effect is often attributed to chelation of the metal cation of the nucleophilic reagent by both the carbonyl oxygen and the ether oxygen, creating a more rigid transition state that favors attack from one face of the carbonyl plane.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophile Reagent Example Product Type
Hydride (H⁻) Sodium borohydride (NaBH₄) Secondary alcohol
Alkyl/Aryl (R⁻) Grignard Reagent (e.g., CH₃MgBr) Tertiary alcohol
Cyanide (CN⁻) Hydrogen cyanide (HCN) Cyanohydrin

Enolization and Alpha-Substitution Reactions

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-protons) imparts acidity to these positions. In the presence of a base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate ion. This enolate is a key intermediate in a variety of reactions, acting as a potent carbon nucleophile.

This compound has two α-carbons with protons: the methylene (B1212753) group (C2) and the methine group (C4). Deprotonation can therefore lead to two different enolates, the kinetic and thermodynamic enolates. The kinetic enolate is formed faster by removal of the less sterically hindered proton (from C2), while the thermodynamic enolate is the more stable, more substituted enolate (formed from C4). The choice of base, temperature, and solvent can influence the selective formation of one over the other.

Once formed, the enolate can react with various electrophiles in α-substitution reactions. For example, alkylation with an alkyl halide introduces a new carbon-carbon bond at the α-position. Halogenation can also occur at the α-position in the presence of halogens like bromine (Br₂) or chlorine (Cl₂).

Reactivity of the Methoxy Ether Group

The methoxy group in this compound is generally less reactive than the ketone functionality. However, under specific conditions, it can undergo cleavage.

Ether Cleavage Reactions

The carbon-oxygen bond of the ether can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves the protonation of the ether oxygen to form a good leaving group (methanol). Subsequently, the halide ion acts as a nucleophile and attacks the carbon atom of the ether, displacing methanol (B129727).

In the case of this compound, the ether is a methyl ether of a primary alcohol moiety. Cleavage would likely proceed through an Sₙ2 mechanism, where the iodide or bromide ion attacks the methyl group, being the less sterically hindered side, to produce methyl iodide or methyl bromide and 1-hydroxy-4-methylpentan-3-one.

Table 2: Reagents for Ether Cleavage

Reagent Conditions Products
Hydroiodic acid (HI) Concentrated, heat Methyl iodide and 1-hydroxy-4-methylpentan-3-one
Hydrobromic acid (HBr) Concentrated, heat Methyl bromide and 1-hydroxy-4-methylpentan-3-one

Oxidation and Reduction Transformations

The ketone functionality of this compound can be either oxidized or reduced.

As mentioned in section 4.1.1, reduction of the ketone with hydride reagents yields the secondary alcohol, 1-methoxy-4-methylpentan-3-ol. Stereoselective reductions of β-alkoxy ketones have been achieved using various reagents, offering pathways to specific stereoisomers of the corresponding diols.

Oxidation of this compound can proceed via different pathways depending on the oxidant. A notable oxidation reaction of ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. This reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. In general, more substituted groups migrate preferentially. Therefore, the isopropyl group would be expected to migrate, leading to the formation of isopropyl 2-methoxyacetate.

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

While not extensively documented for this specific compound, the structural features of this compound could potentially allow for certain rearrangement reactions under specific conditions. For instance, the formation of an enol or enolate intermediate could open pathways for sigmatropic rearrangements if an appropriate substituent is present on the molecule.

A libretexts.orglibretexts.org-sigmatropic rearrangement, such as a Claisen or Cope rearrangement, typically requires a 1,5-diene or an allyl vinyl ether system. While the parent molecule does not possess this functionality, derivatives of this compound could be synthesized to undergo such transformations. For example, conversion of the ketone to an allyl enol ether could set the stage for a Claisen rearrangement to introduce an allyl group at the α-position.

Catalysis in Organic Transformations Involving this compound

Detailed investigations into the catalytic applications of this compound are not extensively documented. The presence of both a ketone and an ether functional group suggests a range of potential transformations that could be amenable to catalysis.

Organocatalysis and Metal-Catalyzed Processes

There is a significant gap in the literature regarding the use of either organocatalysis or metal-catalyzed processes specifically involving this compound. Hypothetically, the carbonyl group could be a target for organocatalytic activation, for instance, through enamine or iminium ion formation, facilitating asymmetric additions. Similarly, transition metal catalysts could potentially be employed for cross-coupling reactions or hydrogenations, although specific examples involving this substrate are not readily found. The interaction of the methoxy group with certain metal centers could also influence regioselectivity in potential reactions.

Kinetic and Thermodynamic Aspects of Reactivity

A thorough understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is crucial for its effective utilization in synthesis. However, empirical data from kinetic studies or calorimetric measurements for reactions involving this compound are not currently available in the public domain. Computational chemistry could offer initial predictions of reaction barriers and thermodynamic stabilities of potential products, but such theoretical studies specific to this compound have not been published.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the mechanistic pathways of any chemical transformation. For this compound, the nature of such transient species in potential reactions remains uninvestigated. Spectroscopic studies, such as in-situ NMR or IR, combined with computational modeling, would be invaluable in identifying key intermediates, for example, enolates, enols, or metal-complexed species, and in mapping the potential energy surfaces of its transformations. The absence of such studies signifies a critical knowledge gap in the chemical behavior of this compound.

Computational Chemistry and Theoretical Modeling of 1 Methoxy 4 Methylpentan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methoxy-4-methylpentan-3-one, such studies would provide critical insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms (the global minimum on the potential energy surface). This process would also identify other stable conformations (local minima) and the energy barriers between them.

Table 1: Hypothetical DFT Calculation Results for this compound Conformers

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye) Key Dihedral Angle (C-C-C-O)
A (Lowest Energy) 0.00 2.5 175°
B 1.25 3.1 -65°
C 2.10 2.8 70°

Note: This table is illustrative and not based on published research.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate predictions of the electronic energy and other properties of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would serve as a benchmark for less computationally expensive methods. No specific ab initio studies for this compound have been identified in the literature.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic addition to the carbonyl group or enolate formation. Such studies would identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate the activation energies, which determine the reaction rates.

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

In reactions where multiple products can be formed, computational modeling can predict which isomers (regioisomers or stereoisomers) are likely to be favored. By calculating the energies of the different transition states leading to each product, chemists can gain insight into the factors controlling the selectivity of a reaction involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would provide a dynamic picture of its conformational flexibility. It would also allow for the study of intermolecular interactions, such as how the molecule interacts with solvent molecules or other reagents.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical properties. While no specific QSAR models have been developed for this compound, if a series of similar compounds with known properties were available, a QSAR model could be built to predict the behavior of this and other related molecules.

Integration of Machine Learning and Artificial Intelligence for Reaction Outcome Prediction

The paradigm of chemical synthesis is undergoing a significant transformation, driven by the integration of artificial intelligence (AI) and machine learning (ML). chemrxiv.org These computational tools offer the potential to navigate the vast and complex landscape of chemical reactions with unprecedented speed and accuracy, moving beyond traditional trial-and-error methodologies. gpai.app For a specific compound such as this compound, these technologies are pivotal in predicting the outcomes of its potential reactions, thereby accelerating the discovery of new synthetic routes and novel derivatives.

Machine learning models, particularly deep learning and neural networks, are trained on extensive datasets of chemical reactions, often sourced from large databases like the United States Patent and Trademark Office (USPTO). chemrxiv.orgnih.govbohrium.com These models learn to recognize intricate patterns connecting reactants, reagents, and conditions to the resulting products and yields. nih.gov For instance, a model can be trained to predict the major product of a reaction by ranking a list of potential candidates that are generated based on generalized reaction templates. nih.govbohrium.com

The application of these predictive models to this compound involves representing the molecule and its potential transformations in a machine-readable format. Techniques such as molecular fingerprints or text-based representations like SMILES (Simplified Molecular-Input Line-Entry System) are commonly used. chemrxiv.orggithub.io An AI model, having been trained on a vast corpus of ketone-related reactions, can then process the representation of this compound to forecast various outcomes.

Key predictable outcomes include:

Reaction Yield: Algorithms can estimate the percentage of reactants that will be converted into the desired product, helping chemists to select and prioritize high-yielding reactions. chemrxiv.orgprinceton.edu

Product Selectivity: In reactions where multiple products are possible (e.g., regio- or stereoisomers), AI can predict the distribution of these products. chemeurope.comeurekalert.orgbioengineer.org This is crucial for controlling the synthesis to favor a specific isomer.

Optimal Reaction Conditions: Machine learning models can recommend the most suitable catalysts, solvents, reagents, and temperatures to achieve a desired outcome. acs.org This capability streamlines the optimization process, saving significant time and resources.

For example, a "random forest" model, which operates by constructing a multitude of decision trees, has proven to be highly effective in delivering accurate yield predictions, even when multiple reaction components are varied simultaneously. princeton.edu Similarly, neural network models can be trained to predict a complete set of reaction conditions by minimizing the difference between predicted and known successful conditions from a large dataset. acs.org

To illustrate the practical application of this technology, consider a hypothetical scenario where a research team aims to optimize a reductive amination reaction involving this compound. An AI model, trained on similar transformations, could be used to predict the reaction yield under various conditions. The data generated might resemble the following table.

Table 1: AI-Predicted vs. Experimental Yields for the Reductive Amination of this compound This table presents hypothetical data for illustrative purposes to demonstrate the application of machine learning in reaction outcome prediction. The values are not derived from actual experimental results.

Entry Amine Reactant Reducing Agent Solvent Temperature (°C) AI-Predicted Yield (%) Experimental Yield (%) Prediction Accuracy (%)
1BenzylamineSodium TriacetoxyborohydrideDichloromethane25888596.6
2BenzylamineSodium CyanoborohydrideMethanol (B129727)25757296.0
3AnilineSodium TriacetoxyborohydrideDichloromethane25656193.8
4AnilineSodium CyanoborohydrideMethanol255255105.8
5CyclohexylamineSodium TriacetoxyborohydrideDichloromethane40929097.8
6CyclohexylamineSodium CyanoborohydrideMethanol40817896.3

Supramolecular Chemistry and Noncovalent Interactions Involving Ketone and Ether Motifs

Molecular Recognition of 1-Methoxy-4-methylpentan-3-one by Macrocyclic Hosts

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This process relies on the principle of molecular complementarity, where the host possesses a binding site or cavity that matches the guest in size, shape, and chemical functionality. fiveable.me Macrocyclic compounds like cyclodextrins, calixarenes, crown ethers, and cucurbiturils are common hosts in supramolecular chemistry, featuring preorganized cavities ideal for encapsulating guest molecules. fiveable.menih.gov

The recognition of a guest like this compound would involve interactions with both its functional groups and its hydrocarbon structure. The hydrophobic alkyl chain (the isobutyl group) could fit within the hydrophobic cavity of a host like a cyclodextrin, driven by the hydrophobic effect. fiveable.me Simultaneously, the polar ketone and ether groups could interact with the host's framework. The carbonyl oxygen, with its partial negative charge, and the ether oxygen can act as hydrogen bond acceptors or participate in dipole-dipole interactions with polar sites on the host.

Research on similar small organic molecules demonstrates this principle. For instance, per-ethylated pillar chemrxiv.orgarene has been shown to bind linear aliphatic ketones and esters. researchgate.net The binding affinity is influenced by the electronic nature of the guest's functional groups, which affects the strength of hydrogen bonding and C-H···π interactions between the guest and the host's cavity. researchgate.net While specific studies on this compound are not prevalent, its structural features suggest it would be a viable guest for various macrocyclic hosts, with the binding specificity and strength depending on the host's cavity size and chemical nature.

Table 1: Common Macrocyclic Hosts and Their Guest Binding Properties
Macrocyclic HostCavity CharacteristicsPrimary Binding InteractionsPotential Guest Type for this compound
CyclodextrinsHydrophobic inner cavity, hydrophilic exteriorHydrophobic interactions, hydrogen bondingInclusion of the isobutyl group in the cavity
CalixarenesBasket-like structure with a defined, often aromatic, cavityC-H···π interactions, hydrogen bonding, ion-dipoleComplexation involving the alkyl chain and polar groups
Crown EthersCyclic polyethers, bind cations in their central cavityIon-dipole interactionsLess likely to bind the neutral molecule directly, but can interact with metal ions that might coordinate to the ketone/ether oxygens
CucurbiturilsPumpkin-shaped with a hydrophobic cavity and polar portalsHydrophobic interactions, ion-dipole, hydrogen bondingEncapsulation of the alkyl portion, with polar groups interacting at the portals

Self-Assembly Processes Directed by Noncovalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. nih.gov The process is crucial in forming complex biological structures and is harnessed in materials science to create novel functional materials. The ketone and ether groups in molecules like this compound can direct self-assembly.

The primary non-covalent interactions at play include:

Dipole-Dipole Interactions : The carbonyl group in a ketone is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the carbon. libretexts.org This creates a significant dipole moment. In the absence of stronger interactions like hydrogen bonding, molecules will align to favor the attraction between the positive end of one dipole and the negative end of another. quora.comkhanacademy.org This leads to molecular associations that influence physical properties like boiling point. quora.com

Hydrogen Bonding : While ketones and ethers cannot donate a hydrogen bond, their oxygen atoms can act as hydrogen bond acceptors. masterorganicchemistry.com In the presence of hydrogen bond donors (like water, alcohols, or even C-H groups activated by nearby electron-withdrawing groups), molecules of this compound could participate in hydrogen-bonded networks.

The interplay of these forces dictates the final supramolecular architecture. For instance, competition between van der Waals forces, which favor close packing, and dipole-dipole interactions, which require specific orientations, can lead to the formation of diverse and complex self-assembled patterns. researchgate.net

Host-Guest Chemistry with Ketone and Ether Functional Groups

Host-guest chemistry, a central concept in supramolecular chemistry, describes the formation of complexes composed of a host molecule enclosing a guest. wikipedia.org The interaction is driven by the sum of non-covalent forces, leading to molecular recognition and the formation of a stable host-guest complex. researchgate.net

Both ketone and ether functionalities can be key recognition sites in host-guest systems.

Ketone Group : The lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor. Furthermore, the carbonyl carbon's partial positive charge can interact favorably with electron-rich areas of a host. Metal coordination is also possible, where a metal ion incorporated in a host macrocycle binds to the carbonyl oxygen.

Ether Group : The ether oxygen also possesses lone pairs and can serve as a hydrogen bond acceptor or a metal coordination site. Crown ethers, for example, are quintessential hosts whose ether oxygens coordinate with metal cations. wikipedia.orgacs.org

Studies have shown that macrocyclic hosts can selectively bind guests containing these functional groups. For example, the binding of various aliphatic esters, aldehydes, and ketones to a pillar chemrxiv.orgarene host revealed that the host's affinity was highly dependent on the guest's functional group. researchgate.net The study found that an aldehyde guest was bound much more strongly than a comparable ketone, a difference attributed to the electronic effects of the alkyl groups on the carbonyl, which in turn influences the strength of hydrogen bonding and C-H···π interactions with the host. researchgate.net This highlights the subtle electronic tuning that governs host-guest recognition of molecules containing ketone and ether motifs.

Design and Synthesis of Mechanically Interlocked Molecules and Rotaxanes Incorporating Related Architectures

Mechanically interlocked molecular architectures (MIMAs) are molecules connected by topology rather than covalent bonds, like links in a chain. wikipedia.org Prototypical examples include catenanes (interlocked rings) and rotaxanes (a "wheel" macrocycle threaded onto a "axle" molecule with bulky "stoppers" to prevent unthreading). northwestern.eduspringernature.com The synthesis of these complex structures often relies on supramolecular templating, where non-covalent host-guest interactions are used to pre-organize the components before the final covalent bond formation that locks the structure in place. ijsr.net

Ketone and ether functionalities are frequently incorporated into the design of MIMAs.

Crown Ethers in Rotaxane Synthesis : Crown ethers are one of the most common macrocycles used in rotaxane synthesis. chemrxiv.org Their ability to form stable complexes (pseudorotaxanes) with cationic templates, such as secondary ammonium (B1175870) ions, is a cornerstone of many synthetic strategies. researchgate.net The ether oxygens are crucial for the ion-dipole interactions that hold the pre-assembled components together. An "active template" synthesis approach has emerged where the crown ether macrocycle not only threads onto the axle but also catalyzes the reaction that forms the axle itself, simplifying the synthesis of functional rotaxanes. chemrxiv.orgchemrxiv.org

Ketones as Structural or Functional Components : Ketone groups can be part of the axle or stopper components of a rotaxane. They can serve as recognition sites for the macrocycle or be incorporated as functional units whose reactivity can be modulated by the position of the macrocycle. For example, a reactive site on an axle can be protected or shielded when the macrocycle is positioned over it and exposed when the macrocycle moves to a different position, creating a molecular switch. nih.gov

The design of these molecules requires careful consideration of the size and chemical properties of the components to ensure efficient assembly and prevent disassembly. researchgate.net

Applications in Chemical Sensing and Selective Binding

The principles of molecular recognition and host-guest chemistry are the foundation for the development of chemical sensors. nih.gov A supramolecular sensor typically consists of a host (receptor) designed to selectively bind a specific analyte (guest) and a reporter unit that signals the binding event through an observable change, such as in color (colorimetric) or light emission (fluorescence). nih.govresearchgate.net

Systems capable of recognizing ketone and ether motifs can be applied to sensing.

Indicator Displacement Assays (IDAs) : In this common sensing strategy, a host molecule is pre-complexed with an indicator dye. When the target analyte is introduced, it binds more strongly to the host, displacing the indicator. The release of the indicator results in a change in its optical properties, signaling the presence of the analyte. nih.gov Hosts like calixarenes have been used in IDAs for detecting various cationic analytes. nih.gov A similar system could be designed where a host selectively binds this compound, displacing an indicator.

Boronic Acid-Based Sensors : Boronic acids are known to form reversible covalent bonds with diols, a principle widely used in glucose sensing. rsc.org This dynamic covalent chemistry approach could potentially be adapted for ketones.

Selective Binding and Separation : Beyond sensing, selective host-guest binding can be used for separation processes. For example, hosts that can discriminate between different ketones or ethers could be used to extract specific compounds from a mixture, a process with applications in industrial chemistry and environmental remediation.

Environmental Fate and Atmospheric Chemistry of Methoxy Ketones

Environmental Transport and Distribution Dynamics

The movement and partitioning of 1-methoxy-4-methylpentan-3-one in the environment are critical to understanding its potential impact. This is largely determined by its partitioning behavior between air, water, and soil, as well as its tendency to volatilize or leach.

The octanol-water partition coefficient (Kow) is an indicator of a chemical's lipophilicity and its potential to bioaccumulate. A higher log Kow value suggests a greater affinity for organic matter and lipids. For this compound, the presence of the nonpolar alkyl chain and the ether linkage would contribute to a moderate Kow, while the polar carbonyl group would increase its water solubility to some extent.

The soil organic carbon-water (B12546825) partition coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic matter. Chemicals with high Koc values are less mobile in soil. The Koc of a hydrophobic chemical can be estimated from its Kow. It is expected that this compound would exhibit moderate sorption to soil organic carbon. dss.go.thnih.govecetoc.orgacs.org

The Henry's Law constant (H) describes the partitioning of a chemical between air and water at equilibrium. A higher H value indicates a greater tendency to volatilize from water. Ketones generally have moderate Henry's Law constants. acs.orgresearchgate.netnoaa.govacs.org The methoxy (B1213986) group may slightly alter this property compared to a simple ketone.

Estimated Physicochemical Properties for Partitioning Behavior

Property Estimated Value/Range Implication for Environmental Partitioning
log Kow ~1.5 - 2.5 Moderate potential for bioaccumulation and sorption to organic matter.
log Koc ~2.0 - 3.0 Moderate mobility in soil; some sorption to organic carbon is expected.

Note: These values are estimations based on the structure of this compound and data for similar compounds. Actual values may vary.

Volatilization: Based on its estimated Henry's Law constant, this compound is expected to have a moderate potential to volatilize from water and moist soil surfaces. This process is a significant route for its entry into the atmosphere.

Leaching: The potential for a chemical to leach through the soil profile to groundwater is influenced by its water solubility and its Koc value. With an estimated moderate Koc, this compound is expected to have a moderate leaching potential. In soils with low organic matter content, leaching may be more significant.

Biotic Degradation Mechanisms

The breakdown of this compound by microorganisms is likely to be a significant degradation pathway in soil and water. The presence of both an ether and a ketone functional group, as well as its branched structure, will influence its biodegradability.

Microorganisms are known to degrade both ketones and ethers. The biodegradation of ketones can proceed through various enzymatic pathways. For example, some microbes can oxidize ketones to esters, which are then hydrolyzed. nih.gov The degradation of ethers often involves an initial oxidation step catalyzed by monooxygenase enzymes. nih.govacs.orgcalpoly.edutandfonline.comnih.gov

The branched structure of this compound, specifically the methyl group at the 4-position, may influence the rate of biodegradation. Terminal branching in hydrocarbons has been shown to inhibit biodegradation by some microorganisms. nih.gov However, many microbial species possess the enzymatic machinery to degrade branched-chain compounds. The initial step in the degradation of this compound could involve either the oxidation of the ketone or the cleavage of the ether linkage. The resulting intermediates would then be further metabolized through central metabolic pathways such as the beta-oxidation pathway. wikipedia.org

Given the widespread ability of microorganisms to degrade ketones and ethers, it is anticipated that this compound will be biodegradable in environments with adapted microbial populations, although the branching may result in a slower degradation rate compared to linear analogs.

Microbial Metabolism and Biodegradation Rates in Aquatic and Terrestrial Environments

The biodegradation process for ketones often involves an initial oxidation step. In the case of this compound, a potential metabolic pathway could be initiated by the oxidation of the carbon atom adjacent to the carbonyl group or the methoxy group. This would be followed by further enzymatic reactions leading to the cleavage of the carbon chain and eventual mineralization to carbon dioxide and water.

The rate of biodegradation is influenced by a multitude of environmental factors, including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds. In general, the presence of an ether linkage, such as the methoxy group, can sometimes decrease the rate of biodegradation compared to simple aliphatic ketones. However, many microorganisms have evolved enzymes, such as O-demethylases, that can cleave these ether bonds, initiating the degradation process. edgccjournal.orgfrontiersin.orgresearchgate.netnih.govnih.gov

Identification of Biodegradation Products

Given the absence of specific studies on this compound, the identification of its biodegradation products remains speculative. However, based on known metabolic pathways for similar compounds, several potential intermediates can be proposed.

One likely initial step is the O-demethylation of the methoxy group, which would yield methanol (B129727) and 4-methylpentan-1,3-dione. nih.govnih.gov The resulting dione (B5365651) could then undergo further enzymatic cleavage. Alternatively, oxidation at other positions on the carbon chain could lead to the formation of various hydroxylated or carboxylated intermediates. For example, if oxidation occurs at the carbon adjacent to the carbonyl group, it could lead to the formation of an ester, which would then be hydrolyzed. Complete mineralization would ultimately produce carbon dioxide, water, and biomass.

Persistence and Environmental Half-Lives in Various Media

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-range transport and chronic exposure. The environmental half-life, which is the time it takes for half of the initial amount of a substance to be removed from a specific medium, is a key metric for persistence.

In the absence of experimental data for this compound, estimations can be made based on data for other aliphatic ketones. The persistence of this compound will vary significantly across different environmental compartments.

Atmosphere: In the atmosphere, the primary removal process for ketones is photolysis and reaction with hydroxyl (OH) radicals. The atmospheric lifetime of ketones is generally on the order of days to weeks, indicating they are not considered persistent in the atmosphere.

Water: In aquatic environments, biodegradation is expected to be the dominant removal process. The half-life in water will be highly dependent on the microbial population and environmental conditions. For readily biodegradable substances, a default half-life of 15 days in freshwater is often used for modeling purposes, though actual half-lives can range from a few days to several weeks. ecetoc.org

Soil: In soil, a combination of biodegradation and volatilization will contribute to the removal of this compound. The rate of biodegradation in soil is influenced by factors such as soil type, moisture content, temperature, and the microbial community. The half-life in soil can range from days to months.

Below is a table of estimated environmental half-lives for aliphatic ketones, which can serve as surrogates for this compound.

CompoundAtmospheric Half-life (days)Aquatic Biodegradation Half-life (days)Soil Biodegradation Half-life (days)
Methyl Ethyl Ketone~57 - 287 - 28
Methyl Isobutyl Ketone~37 - 287 - 28
2-Heptanone~4Data not availableData not available
5-Methyl-2-hexanone~3.5Data not availableData not available

Note: The half-life values are estimates based on data for similar compounds and can vary significantly depending on environmental conditions.

Contribution to Secondary Organic Aerosol (SOA) Formation and Related Atmospheric Processes

In the atmosphere, volatile organic compounds (VOCs), including ketones, can be oxidized to form less volatile products that can then partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). SOA is a significant component of atmospheric particulate matter and has implications for air quality, climate, and human health.

The potential for a VOC to form SOA is often expressed as its SOA yield, which is the mass of aerosol formed per unit mass of the VOC reacted. The SOA yield is dependent on a variety of factors, including the structure of the VOC, the concentration of oxidants (such as OH radicals, ozone, and nitrate (B79036) radicals), and the levels of nitrogen oxides (NOx).

While specific SOA yield data for this compound is not available, studies on other aliphatic ketones indicate that they can contribute to SOA formation. Generally, larger and less volatile ketones have a higher propensity to form SOA. The presence of a methoxy group may influence the reaction pathways and the volatility of the oxidation products, thereby affecting the SOA yield. Research on C10 alkanes and their oxygenated derivatives, including ketones, has shown that cyclic structures tend to have higher SOA yields than linear or branched structures. copernicus.org

The atmospheric oxidation of ketones is initiated by reaction with OH radicals, leading to the formation of peroxy radicals. These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals, leading to a complex series of reactions that can produce a variety of oxygenated products, some of which are low enough in volatility to partition to the aerosol phase.

The following table presents SOA yields for some aliphatic ketones, which can provide an indication of the potential SOA formation from this compound.

CompoundSOA Yield (%) under Low-NOx conditionsSOA Yield (%) under High-NOx conditions
2-Heptanone~2~1
3-Heptanone~3~1.5
Cyclohexanone (B45756)10 - 305 - 15
n-Decane~4~1.5

Note: SOA yields are highly dependent on experimental conditions and the values presented are approximate ranges from various studies. copernicus.orgcopernicus.org

Environmental Modeling and Predictive Tools (e.g., Fugacity Models, EQC Model)

In the absence of comprehensive experimental data, environmental models are valuable tools for predicting the fate and distribution of chemicals in the environment. Fugacity models, such as the Equilibrium Criterion (EQC) model, are widely used for this purpose. epa.govtrentu.caresearchgate.net

Fugacity is a measure of a chemical's "escaping tendency" from a particular phase (e.g., air, water, soil). unipd.it Fugacity models use the principles of mass balance to predict the partitioning of a chemical between different environmental compartments at equilibrium (Level I) or under steady-state non-equilibrium conditions (Level III). These models require input data on the chemical's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and degradation half-lives in different media. epa.govtrentu.caepa.gov

For a volatile organic compound like this compound, a Level III fugacity model would likely predict that if released to the air, a significant portion would remain in the atmosphere where it would be subject to degradation. If released to water or soil, volatilization to the atmosphere would be a significant transport process, along with biodegradation within those compartments. The EQC model can provide a general overview of the likely environmental distribution and primary loss mechanisms for the compound. For example, for C12 branched ketones, Level I modeling suggests a primary partitioning to air, while Level III modeling, which considers emissions and degradation, indicates that soil could be the primary compartment at steady state. epa.gov

These predictive models are essential for regulatory agencies and researchers to screen chemicals for their potential environmental risks and to prioritize them for further testing and monitoring. epa.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Specific Transformations

The development of catalytic systems for the selective transformation of 1-Methoxy-4-methylpentan-3-one is a key area for future research. The presence of the α-methoxy group alongside the ketone carbonyl offers unique challenges and opportunities for catalysis.

Key Research Thrusts:

Selective C-O Bond Cleavage: A significant research direction is the design of catalysts for the selective cleavage of the C-O ether bond. This transformation would yield valuable polyfunctional building blocks. Ruthenium-based catalysts have shown efficacy in the redox-neutral cleavage of C-O bonds in related lignin-model compounds, a process that proceeds through a ketone intermediate via tandem dehydrogenation and reductive ether cleavage. nih.gov Similarly, vanadium metal has been used to catalyze the cleavage of methoxy (B1213986) groups on aromatic rings in aqueous media without external hydrogen, suggesting potential pathways for demethoxylation. frontiersin.org Future work could adapt these systems for the specific C(sp³)-O bond in this compound.

α-Functionalization: The position alpha to the carbonyl group is primed for functionalization. While traditional methods often rely on forming a nucleophilic enolate, alternative strategies that render the ketone-derived substrate electrophilic could allow for reactions with a broad range of nucleophiles. springernature.comresearchgate.net Developing catalytic systems that can enantioselectively introduce new C-C, C-N, C-S, or other C-heteroatom bonds at this position is a promising avenue.

Oxidative C-C Bond Cleavage: Another potential transformation is the oxidative cleavage of the C(CO)-C(alkyl) bond to produce esters. This has been achieved for various ketones using heterogeneous metal-free catalysts like N-doped carbon nanosheets, offering an attractive route for converting ketones into valuable ester products. rsc.org

Asymmetric Hydrogenation: The ketone group can be reduced to a chiral alcohol. Catalytic transfer hydrogenation, using well-defined complexes like the Noyori-Ikariya catalyst, has been highly effective for the enantioselective reduction of related α-heteroatom-substituted ketones. acs.org Exploring similar catalytic systems for this compound could provide access to valuable chiral synthons.

Table 1: Potential Catalytic Transformations for this compound
Transformation TypePotential Catalyst ClassAnticipated ProductReference for Analogy
C-O Ether Bond CleavageRuthenium or Vanadium ComplexesPolyfunctional ketones/alcohols nih.govfrontiersin.org
Oxidative C-C CleavageN-doped Carbon NanosheetsEsters and Carboxylic Acids rsc.org
Asymmetric Transfer HydrogenationRuthenium-diamine complexesChiral sec-alcohols acs.org
Enantioselective α-FunctionalizationIridium or Palladium Complexesα-substituted ketones springernature.com

Exploration of Bioinspired Synthesis and Reactivity Pathways

Nature utilizes enzymatic and bio-inspired pathways for the synthesis and modification of complex molecules with high selectivity. Applying these principles to this compound could unlock efficient and environmentally benign synthetic routes.

Enzymatic Ketone Reduction: A primary focus is the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the stereoselective reduction of the carbonyl group. A vast number of isolated KREDs are available that exhibit exquisite selectivities, often outperforming traditional chemical methods. acs.org Enzymes from organisms like Lactobacillus brevis or Candida parapsilosis could be screened for their ability to reduce this compound to a specific stereoisomer of the corresponding alcohol. researchgate.net

Bio-inspired C-O Bond Activation: The biological cleavage of stable C-O bonds, such as in methanol (B129727), often involves metalloenzymes. For instance, the MtaB enzyme uses a zinc-containing active site to activate methanol's C-O bond. nih.gov This principle has inspired the development of binary catalyst systems, combining a Lewis acid like Zn(OTf)₂ with a Brønsted acid, to achieve heterolytic C-O bond cleavage under milder conditions than traditional industrial processes. nih.gov Such systems could be explored for the demethoxylation of this compound.

Ketogenesis Pathway Analogs: The natural synthesis of ketone bodies in the liver from acetyl-CoA involves a series of enzymatic steps that build up the carbon backbone. bionity.comreactome.orgnih.govlibretexts.orgwikipedia.org While direct biosynthesis of an α-methoxy ketone is not a common pathway, engineered enzymatic cascades or whole-cell biocatalysis could potentially be designed to assemble similar structures from simple precursors. nih.gov

Advanced Analytical Methodologies for In-Situ Monitoring of Reactions

To optimize catalytic systems and understand reaction mechanisms involving this compound, advanced in-situ analytical techniques are indispensable. These methods allow for real-time tracking of reactant consumption, intermediate formation, and product generation without altering the reaction conditions. spectroscopyonline.com

Vibrational Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for monitoring reactions in real-time. nih.gov Characteristic vibrational bands for the C=O group of the ketone and the C-O-C stretch of the ether can be tracked to follow the progress of a reaction. These process analytical technology (PAT) tools can provide crucial kinetic data for processes like catalytic reduction or bond cleavage. researchgate.net

Transient Absorption Spectroscopy: For photochemical transformations, ultrafast transient absorption spectroscopy can elucidate the properties and kinetics of short-lived excited states. oxinst.com By using a pump pulse to excite the molecule and a probe pulse to measure absorption changes, the formation and decay of transient species on timescales from femtoseconds to milliseconds can be monitored. researchgate.netresearchgate.netnih.gov This would be critical for studying potential photocatalytic reactions involving the this compound scaffold.

Mass Spectrometry and Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential for quantitative analysis. nih.gov Developing high-throughput methods would be crucial for screening catalyst libraries or biocatalysts for desired transformations.

Table 2: In-Situ Analytical Techniques for Reaction Monitoring
TechniqueInformation ProvidedTimescaleApplicability to this compound
FTIR/Raman SpectroscopyConcentration changes of functional groups (C=O, C-O-C), reaction kineticsSeconds to hoursMonitoring catalytic hydrogenation, bond cleavage, or functionalization. nih.govresearchgate.net
Transient Absorption SpectroscopyExcited state lifetimes, formation of transient intermediatesFemtoseconds to millisecondsStudying photocatalytic reactions and degradation pathways. researchgate.netnih.gov
Synchronized GC/HPLC-MSQuantitative analysis of reactants, intermediates, and productsMinutes to hoursValidating kinetic models and screening reaction conditions. spectroscopyonline.comnih.gov

Integration with Materials Science for Functional Applications

The ketone functionality is a versatile handle for incorporating small molecules into larger material scaffolds, such as polymers. While this compound has not been specifically reported in materials, its structure suggests it could serve as a monomer precursor or a modifying agent.

Ketone-Based Resins and Coatings: Ketone-based resins have been investigated for applications such as anticorrosive coatings on metals. researchgate.net The carbonyl group can participate in polymerization reactions or act as a site for cross-linking, providing desirable material properties.

Functional Polymer Scaffolds: Polymers containing ketone side-chains are valuable as scaffolds for post-polymerization modification. nih.gov The ketone group can be readily converted into other functionalities, such as oximes or imines, allowing for the attachment of various molecules. This strategy could be used to create functional materials for drug delivery or sensing.

SWIR-Emitting Fluorophores: Recent research has shown that replacing the bridging oxygen atom in traditional xanthene dyes with a ketone group can dramatically redshift the absorbance and emission into the shortwave-infrared (SWIR) region (beyond 1000 nm). nih.gov This highlights a novel application for ketone scaffolds in the development of advanced imaging agents. Exploring the integration of the this compound structural motif into larger chromophore systems could be a direction for future research.

Design of Responsive Molecular Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or reactive oxygen species (ROS). The ketone group within this compound is an excellent anchor point for designing such systems.

ROS-Responsive Systems: The ketone group can react with thiols to form a thioketal linker. mdpi.com Thioketals are stable under normal physiological conditions but are readily cleaved in the presence of high levels of ROS, which are characteristic of disease states like cancer and inflammation. mdpi.com This makes the ketone moiety a valuable component for creating ROS-responsive drug delivery systems or diagnostic probes.

pH-Responsive Systems: Ketones can be converted into enaminones, which are dynamic linkages that can be sensitive to pH changes. This chemistry has been used to create pH-responsive polymers for the controlled release of active molecules. The ketone in this compound could be similarly employed.

Photo-Responsive Systems (Molecular Switches): The ketone scaffold is a component of some light-activated molecular switches. mdpi.comacs.org For example, photoactive enzyme inhibitors have been designed using a trifluoromethyl ketone "warhead" attached to a photo-isomerizable azobenzene unit. The reactivity of the ketone is modulated by switching the azobenzene between its cis and trans isomers with different wavelengths of light. This concept could be adapted to the this compound scaffold to create novel photo-responsive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methoxy-4-methylpentan-3-one, and how can purity be optimized?

  • Methodology :

  • Williamson Ether Synthesis : React 4-methylpentan-3-ol with methyl iodide in the presence of a strong base (e.g., NaH) to form the methoxy group. Subsequent oxidation of the alcohol intermediate (e.g., using PCC) yields the ketone .
  • Alternative Route : Condensation of methyl vinyl ketone with a methoxy-containing precursor under acid catalysis, followed by purification via fractional distillation to isolate the product .
    • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove byproducts. Confirm purity via GC-MS or NMR .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm. The methyl groups on the pentanone backbone show split signals between 1.0–2.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~210 ppm, while the methoxy carbon appears at ~55 ppm .
    • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C stretch (ether) at ~1100 cm⁻¹ .
    • GC-MS : Use a polar column (e.g., DB-5) for separation; the molecular ion peak (M⁺) should align with the molecular weight (130.18 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Respiratory Protection : For prolonged exposure, use a P95 respirator (US) or ABEK-P2 (EU) to filter organic vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents due to potential reactivity .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic addition reactions?

  • Steric and Electronic Effects : The methoxy group acts as an electron-donating substituent, reducing the electrophilicity of the carbonyl carbon. This slows nucleophilic attack (e.g., Grignard reactions) compared to unsubstituted ketones. Steric hindrance from the methyl groups further reduces reactivity .
  • Experimental Design : Compare reaction rates with analogous ketones (e.g., 4-methylpentan-3-one) using kinetic studies (UV-Vis or NMR monitoring). Control temperature and solvent polarity to isolate electronic effects .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to model keto-enol tautomerism. Analyze energy barriers and transition states to predict dominant tautomers .
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on tautomeric equilibrium using GROMACS. Validate with experimental NMR data .

Q. How can this compound be quantified in complex biological matrices?

  • Sample Preparation : Extract using solid-phase extraction (C18 cartridges) with methanol/water (70:30). Derivatize with BSTFA to enhance GC-MS sensitivity .
  • Calibration : Prepare a standard curve with deuterated internal standards (e.g., d₃-methoxy analogs) to correct for matrix effects .
  • Validation : Assess recovery rates (>85%) and limit of detection (LOD < 0.1 ppm) via spike-and-recovery experiments .

Q. What are the challenges in resolving enantiomers of this compound, and what chiral stationary phases are effective?

  • Chiral Resolution : The compound lacks inherent chirality but may form chiral derivatives. Use Chiralcel OD-H or Chiralpak AD-H columns with hexane/isopropanol (95:5) for HPLC separation .
  • Detection : Couple with polarimetric detection or CD spectroscopy to confirm enantiomeric excess .

Data Contradictions and Research Gaps

Q. Discrepancies in reported boiling points for this compound: How can experimental reproducibility be improved?

  • Root Cause Analysis : Variability may arise from impurities or inconsistent distillation conditions.
  • Reproducibility Protocol : Standardize distillation parameters (e.g., reduced pressure at 15 mmHg, controlled heating rate) and validate purity via GC-MS .

Q. Why are biological activity studies for this compound limited in the literature?

  • Hypothesis : The compound may serve primarily as a synthetic intermediate rather than a bioactive agent. Structural analogs (e.g., aryl methoxy ketones) show antimicrobial activity, suggesting potential for derivatization studies .
  • Research Proposal : Functionalize the ketone moiety (e.g., hydrazone formation) and screen for cytotoxicity using MTT assays against cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.